

Application Notes: **Bis-(N,N'-carboxyl-PEG4)-Cy5** in Super-Resolution Microscopy

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Compound of Interest

Compound Name: *Bis-(N,N'-carboxyl-PEG4)-Cy5*

Cat. No.: *B1192363*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized fluorescent probe designed for advanced imaging applications, including super-resolution microscopy. This molecule features the well-characterized Cy5 fluorophore, known for its excellent photophysical properties in the far-red spectrum, which minimizes background autofluorescence from cellular components.[1] The "Bis-carboxyl" functionality provides two points of attachment, enabling robust conjugation to primary amines on target biomolecules such as antibodies, proteins, or amine-modified oligonucleotides. The hydrophilic polyethylene glycol (PEG4) spacers enhance aqueous solubility and create a flexible linker that separates the dye from the target molecule, potentially reducing steric hindrance and preserving the biological activity of the conjugate.[2]

The Cy5 fluorophore is a cornerstone of single-molecule localization microscopy (SMLM) techniques like STORM (Stochastic Optical Reconstruction Microscopy) and dSTORM (direct STORM).[3][4] Its ability to be switched between a fluorescent "on" state and a stable dark "off" state upon irradiation with specific laser wavelengths, particularly in the presence of a thiol-containing imaging buffer, is fundamental to these methods.[3] By sequentially activating and localizing individual fluorophores, STORM bypasses the diffraction limit of light, enabling the reconstruction of images with nanoscale resolution.[5]

Key Applications and Advantages

- **Super-Resolution Imaging (STORM/dSTORM):** The Cy5 core of the molecule is among the best-performing photoswitchable fluorophores for STORM, offering a high photon output and robust blinking properties necessary for high-precision localization.[\[3\]](#)[\[4\]](#)
- **Stable Bioconjugation:** The dual carboxyl groups, when activated, form stable amide bonds with primary amines on target proteins. This bifunctional nature can potentially create a more stable and rigid attachment compared to single-point conjugation.
- **Reduced Background:** Operating in the far-red spectrum (excitation ~649 nm, emission ~667 nm) significantly reduces interference from cellular autofluorescence, leading to a higher signal-to-noise ratio.[\[1\]](#)[\[2\]](#)
- **Enhanced Solubility:** The hydrophilic PEG4 linkers improve the water solubility of the dye and the resulting conjugate, which can help prevent aggregation.[\[2\]](#)

Photophysical and Chemical Properties

The properties of the core Cy5 fluorophore are critical for its performance in super-resolution applications. The data below is for Cy5 and its close structural analog, Alexa Fluor 647, which are considered the dyes of choice for STORM.[\[4\]](#)[\[6\]](#)

Property	Value	Reference
Excitation Maximum (λ_{ex})	~649 nm	[2]
Emission Maximum (λ_{em})	~667 nm	[2]
Molar Extinction Coefficient	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield	~0.28	[1]
Molecular Weight	887.5 g/mol	[2]
Reactive Group	Carboxylic Acid (x2)	[2]
Reactivity Target	Primary Amines (e.g., Lysine)	[2]
Solubility	Water, DMSO, DMF	[2]

Quantitative Data for STORM Performance

The following data, adapted from studies on Cy5 and Alexa Fluor 647, provides key metrics for evaluating performance in STORM microscopy. The choice of imaging buffer significantly impacts these parameters.^[7]

Table 1: Photoswitching Properties of Cy5/Alexa Fluor 647 in STORM Buffers

Parameter	Buffer: 10 mM MEA ¹	Buffer: 143 mM βME ²	Reference(s)
Photons / Switching Event	~3800 - 4250	~5200 - 5870	[7] [8]
On/Off Duty Cycle	~0.0004	~0.0001	[7]
Localization Precision	~10-20 nm	~10-20 nm	[2]
Survival Fraction (after 400s)	~0.5	~0.4	[7]
Switching Cycles	>100	>100	[7]

¹MEA: Mercaptoethylamine in a GLOX oxygen-scavenging buffer. ²βME: β-mercaptoethanol in a GLOX oxygen-scavenging buffer.

Experimental Protocols

Protocol 1: Conjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5 to an Antibody

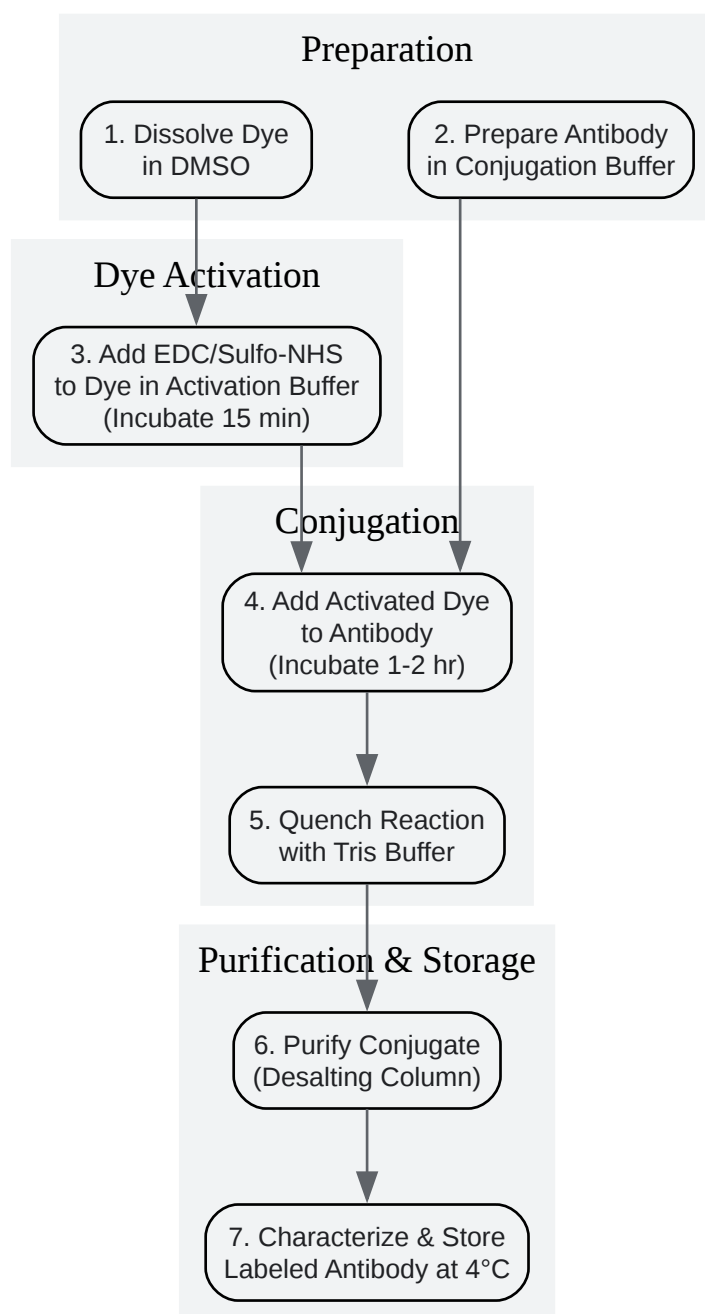
This protocol describes the covalent attachment of the dye to primary amines (e.g., lysine residues) on an antibody. It involves a two-step process: activation of the dye's carboxylic acids to form an amine-reactive NHS ester, followed by reaction with the antibody.

Materials:

- **Bis-(N,N'-carboxyl-PEG4)-Cy5**
- Antibody of interest (in an amine-free buffer, e.g., PBS)

- Anhydrous Dimethylsulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Workflow Diagram: Antibody Conjugation



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Caption: Workflow for antibody conjugation with **Bis-(N,N'-carboxyl-PEG4)-Cy5**.

Procedure:

- Reagent Preparation:

- Prepare a 10 mM stock solution of **Bis-(N,N'-carboxyl-PEG4)-Cy5** in anhydrous DMSO.
- Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Prepare these fresh just before use.
- Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If needed, perform a buffer exchange into the Conjugation Buffer.
- Dye Activation:
 - In a microcentrifuge tube, combine the required volume of the dye stock solution with Activation Buffer.
 - Add EDC solution to achieve a 2-fold molar excess over each carboxyl group on the dye.
 - Immediately add Sulfo-NHS solution to the mixture.
 - Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
- Conjugation Reaction:
 - Adjust the pH of the antibody solution to 8.3-8.5 using the Conjugation Buffer if not already exchanged.
 - Add the activated dye solution to the antibody solution. A 10- to 20-fold molar excess of dye to antibody is a common starting point. The optimal ratio should be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Quenching and Purification:
 - Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

- Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add glycerol to 50% and store at -20°C.

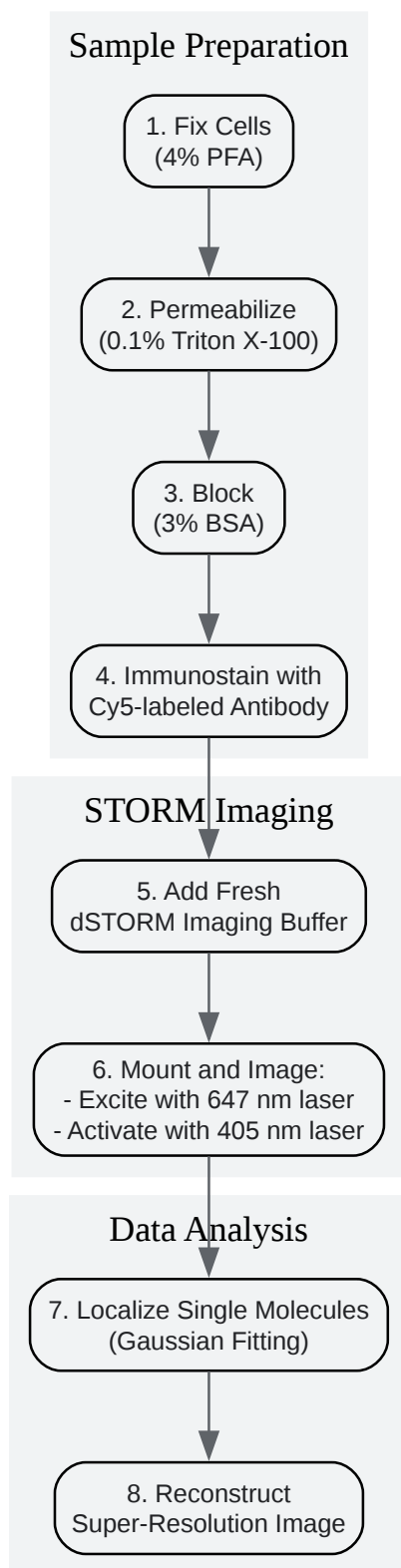
Protocol 2: Sample Preparation and dSTORM Imaging

This protocol provides a general framework for immunofluorescence staining and dSTORM imaging of cellular structures.

Materials:

- Cells grown on high-precision glass coverslips
- Labeled primary or secondary antibody (from Protocol 1)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
- dSTORM Imaging Buffer (prepare fresh):
 - Buffer A: 10% (w/v) Glucose in 10 mM Tris-HCl, pH 8.0
 - Buffer B: GLOX solution (0.5 mg/mL glucose oxidase, 40 µg/mL catalase in 10 mM Tris-HCl, pH 8.0)
 - Thiol: 10-100 mM Mercaptoethylamine (MEA) or 10-140 mM β-mercaptoethanol (βME)
 - Final Buffer: Mix Buffer A, Buffer B, and the thiol.

Workflow Diagram: dSTORM Imaging

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Caption: General workflow for sample preparation and dSTORM imaging.

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% PFA for 10-15 minutes.
 - Wash three times with PBS.
 - Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
 - Wash three times with PBS.
- Immunostaining:
 - Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
 - Incubate with the Cy5-labeled primary antibody (or unlabeled primary followed by Cy5-labeled secondary) diluted in Blocking Buffer for 1-2 hours.
 - Wash three times with PBS for 5 minutes each.
 - (If using a secondary antibody) Incubate with the Cy5-labeled secondary antibody for 1 hour.
 - Wash extensively with PBS.
- dSTORM Imaging:
 - Mount the coverslip onto a microscope slide with a small amount of freshly prepared dSTORM Imaging Buffer. Seal the sample to prevent oxygen re-entry.
 - Place the sample on the STORM microscope.
 - Focus on the sample and locate the region of interest.
 - Illuminate the sample with a high-power 647 nm laser to drive most of the Cy5 molecules into the dark state.

- Acquire a time-series of images (10,000-40,000 frames) using continuous 647 nm excitation.[3]
- Simultaneously, use a low-power 405 nm activation laser to periodically switch a sparse, random subset of Cy5 molecules back to the fluorescent state. Adjust the 405 nm laser power to ensure that, on average, only one molecule is "on" per diffraction-limited area in each frame.
- Image Reconstruction:
 - Process the acquired image stack using localization software. Each fluorescent spot in each frame is fitted with a 2D Gaussian function to determine its precise center coordinates.
 - Combine the coordinates from all frames to reconstruct the final super-resolution image.

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